molecular formula C16H27N5O B12183690 N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12183690
M. Wt: 305.42 g/mol
InChI Key: RUTANRWZYBYQHC-UHFFFAOYSA-N
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Description

N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound with the molecular formula C₁₆H₂₇N₅O and an average mass of 305.418 Da . This compound belongs to the class of tetrazole derivatives, which are known for their diverse applications in medicinal chemistry, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the formation of the tetrazole ring followed by its attachment to the cyclohexanecarboxamide moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of zinc salts as catalysts . This reaction proceeds readily in water and offers mild reaction conditions, short reaction times, and high yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the cyclohexanecarboxamide moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or cyclohexane ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or zinc salts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. Tetrazole derivatives are known to inhibit enzymes like cytochrome P450, which plays a crucial role in various physiological processes . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to its specific structural features, such as the cyclooctyl group and the tetrazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H27N5O

Molecular Weight

305.42 g/mol

IUPAC Name

N-cyclooctyl-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H27N5O/c22-15(18-14-9-5-2-1-3-6-10-14)16(11-7-4-8-12-16)21-13-17-19-20-21/h13-14H,1-12H2,(H,18,22)

InChI Key

RUTANRWZYBYQHC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

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